Snap-tmr is classified as a synthetic fluorescent probe, specifically designed for use with SNAP-tagged proteins. The compound is primarily sourced from commercial suppliers such as New England Biolabs, which provides a range of SNAP-tag substrates including Snap-Cell TMR Star. This compound is characterized by its ability to react rapidly and specifically with benzylguanine derivatives, leading to covalent bonding with SNAP-tagged proteins. The SNAP-tag itself is approximately 20 kDa in size and is engineered to facilitate efficient labeling without interfering with the protein's native functions .
The synthesis of Snap-tmr involves several key steps:
The molecular structure of Snap-tmr consists of a benzylguanine core linked to a fluorophore moiety (TMR). The specific structure allows for rapid covalent attachment to the reactive cysteine residue in the SNAP-tag protein:
Snap-tmr undergoes specific chemical reactions when interacting with SNAP-tagged proteins:
The mechanism by which Snap-tmr labels proteins involves several steps:
Snap-tmr possesses several notable physical and chemical properties:
Snap-tmr has numerous applications in scientific research:
SNAP-TMR (Tetramethylrhodamine-conjugated O⁶-benzylguanine) represents a specialized chemical probe engineered for covalent attachment to SNAP-tag fusion proteins. This compound exemplifies the convergence of synthetic chemistry and protein engineering, enabling precise visualization and manipulation of cellular proteins. As a fluorogenic substrate, SNAP-TMR leverages the irreversible catalytic mechanism of the SNAP-tag—a 19.4 kDa engineered variant of human O⁶-alkylguanine-DNA alkyltransferase (hAGT) [10]. The TMR moiety provides distinct photophysical advantages, including high quantum yield, resistance to photobleaching, and compatibility with live-cell imaging systems [7] [9].
The development of self-labeling protein tags originated from efforts to overcome limitations inherent to fluorescent proteins (e.g., GFP), which exhibit suboptimal brightness, photostability, and spectral flexibility [3] [7]. Key milestones include:
The SNAP-tag was engineered through directed evolution of hAGT, which naturally repairs alkylated DNA by transferring alkyl groups from O⁶-guanine to its active-site cysteine [10]. By mutating key residues (e.g., P140A, G156A), researchers created a variant that irreversibly binds synthetic O⁶-benzylguanine (BG) derivatives instead of repairing DNA [3] [10]. This yielded the first-generation SNAP-tag (2003), enabling covalent labeling with BG-conjugated probes [3] [4].
To enable multiplexed imaging, the CLIP-tag was engineered from SNAP-tag in 2008 by altering substrate specificity to accept O²-benzylcytosine (BC) derivatives [6]. This orthogonal system allows simultaneous labeling of two distinct proteins in the same cell using SNAP and CLIP substrates (e.g., SNAP-TMR + CLIP-Cell 505) [3] [6]. Concurrently, HaloTag® emerged from bacterial dehalogenase engineering, utilizing chloroalkane ligands for covalent labeling [7].
Comparative studies revealed critical differences among tagging systems: Table 1: Kinetic Properties of Self-Labeling Protein Tags
| Tag System | Reaction Rate (kcat/KM, M⁻¹s⁻¹) | Substrate Specificity | Key Structural Feature |
|---|---|---|---|
| SNAP-tag | 10³–10⁴ | BG/CP derivatives | Cys145 nucleophile |
| CLIP-tag | ~10³ | BC derivatives | Engineered binding pocket |
| HaloTag7 | 10⁶–10⁷ (rhodamine substrates) | Chloroalkanes | Asp106 nucleophile |
SNAP-tag exhibits moderate reaction rates but superior label versatility compared to CLIP-tag. HaloTag7 achieves faster kinetics with rhodamine substrates due to π-stacking interactions in its binding pocket [7].
SNAP-TMR (C₃₈H₃₄N₈O₅; MW: 682.74 g/mol) serves as a paradigm for fluorophore-conjugated SNAP substrates [9]. Its design and applications highlight key advantages of covalent protein labeling:
SNAP-TMR’s covalent mechanism has inspired therapeutic applications:
Table 2: Photophysical Properties of SNAP-TMR
| Parameter | Value | Significance |
|---|---|---|
| Absorption Maximum | 555 nm | Ideal for 561-nm laser excitation |
| Emission Maximum | 585 nm | Low cellular autofluorescence interference |
| Extinction Coefficient | ~89,000 M⁻¹cm⁻¹ | High brightness for sensitive detection |
| Quantum Yield | ~0.68 | Efficient photon emission |
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